molecular formula C11H12N2O4S B14682800 2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate CAS No. 28525-08-8

2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate

Cat. No.: B14682800
CAS No.: 28525-08-8
M. Wt: 268.29 g/mol
InChI Key: PMKCGVRMXOWDQA-UHFFFAOYSA-N
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Description

2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate is a complex organic compound known for its unique chemical structure and reactivity. This compound features a diazonium group, an ethoxy group, and a sulfonyl group attached to an aromatic ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate typically involves the diazotization of an aromatic amine precursor. The process begins with the nitration of 4-methylbenzenesulfonic acid to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then diazotized using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt. Finally, the ethoxy group is introduced through an ethoxylation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate involves its ability to act as an electrophile or nucleophile, depending on the reaction conditions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, while the ethoxy group can be displaced by electrophiles. These interactions enable the compound to participate in a wide range of chemical reactions, targeting specific molecular pathways and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate is unique due to the presence of both diazonium and sulfonyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

28525-08-8

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

ethyl 2-diazo-2-(4-methylphenyl)sulfonylacetate

InChI

InChI=1S/C11H12N2O4S/c1-3-17-11(14)10(13-12)18(15,16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

PMKCGVRMXOWDQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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